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Abstract
Catalpol, an iridoid glycoside extracted from the root of Rehmannia glutinosa, has

demonstrated significant therapeutic potential across a spectrum of diseases, largely attributed

to its profound effects on mitochondrial function. This technical guide provides an in-depth

analysis of the molecular mechanisms through which catalpol modulates mitochondrial

biogenesis, dynamics, and antioxidant defenses. We consolidate quantitative data from

multiple studies, present detailed experimental protocols for key assays, and visualize the

intricate signaling pathways involved. This document serves as a comprehensive resource for

researchers and drug development professionals investigating catalpol as a potential

therapeutic agent for mitochondrial dysfunction-related pathologies.

Introduction: Catalpol and Mitochondrial
Homeostasis
Mitochondria are central to cellular metabolism, energy production, and signaling. Their

dysfunction is a hallmark of numerous diseases, including metabolic disorders like type 2

diabetes, neurodegenerative diseases, and cardiovascular conditions.[1][2] Catalpol has

emerged as a promising natural compound that can mitigate mitochondrial damage and

enhance mitochondrial function.[2][3] Its beneficial effects are primarily linked to the activation

of key signaling pathways that govern mitochondrial biogenesis, the balance of mitochondrial
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fusion and fission, and the cellular antioxidant response.[4][5] This guide will dissect these

mechanisms, providing a granular view of catalpol's interaction with the mitochondrial network.

Core Signaling Pathways Modulated by Catalpol
Catalpol exerts its influence on mitochondria primarily through the activation of the AMP-

activated protein kinase (AMPK) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling

pathways.

The AMPK/PGC-1α Axis: Driving Mitochondrial
Biogenesis
AMPK is a critical energy sensor in cells.[6] Upon activation, typically in response to a high

AMP:ATP ratio, AMPK initiates a cascade of events to restore energy balance, including the

promotion of mitochondrial biogenesis.[7] Catalpol has been shown to activate AMPK, leading

to the subsequent phosphorylation and activation of Peroxisome proliferator-activated receptor-

gamma coactivator 1-alpha (PGC-1α).[8][9] PGC-1α is a master regulator of mitochondrial

biogenesis.[10] Activated PGC-1α co-activates nuclear respiratory factors (NRFs) and

mitochondrial transcription factor A (TFAM), which in turn drive the transcription and replication

of mitochondrial DNA and the expression of nuclear-encoded mitochondrial proteins.[8][10]

This culminates in an increased number of functional mitochondria, thereby enhancing cellular

respiratory capacity and ATP production.[8][10]
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Figure 1: Catalpol-activated AMPK/PGC-1α signaling pathway for mitochondrial biogenesis.

The Keap1-Nrf2 Pathway: Bolstering Antioxidant
Defenses
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Oxidative stress, resulting from an imbalance between the production of reactive oxygen

species (ROS) and the cell's ability to detoxify them, is a major contributor to mitochondrial

damage.[3] The Keap1-Nrf2 pathway is a primary regulator of the cellular antioxidant response.

[11] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-

associated protein 1 (Keap1), which facilitates its degradation.[12] Catalpol has been shown to

promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[12]

[13] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter

regions of various antioxidant genes, including superoxide dismutase (SOD), glutathione

peroxidase (GSH-Px), and heme oxygenase-1 (HO-1), leading to their increased expression.[3]

[11] This enhanced antioxidant capacity helps to neutralize ROS and protect mitochondria from

oxidative damage.[3]
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Figure 2: Catalpol-mediated activation of the Keap1-Nrf2 antioxidant pathway.

Quantitative Effects of Catalpol on Mitochondrial
Function
The following tables summarize the quantitative data from various studies on the effects of

catalpol on key markers of mitochondrial function.

Table 1: Effects of Catalpol on Mitochondrial Biogenesis Markers
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Parameter Model System
Catalpol
Treatment

Change from
Control

Reference

p-AMPK/AMPK

ratio

db/db mice

skeletal muscle

160 mg/kg/day, 4

weeks
Increased [14][15]

p-AMPK/AMPK

ratio

HFD-fed mice

skeletal muscle

200 mg/kg/day, 4

weeks
140% increase [16]

PGC-1α protein

expression

db/db mice

skeletal muscle

200 mg/kg/day, 8

weeks

Significantly

increased
[4]

PGC-1α protein

expression

oxLDL-treated

macrophages
80 µM, 24 hours

7.14-fold

increase
[12]

TFAM protein

expression

db/db mice

skeletal muscle

200 mg/kg/day, 8

weeks

Significantly

increased
[4]

mtDNA copy

number
C2C12 myotubes Dose-dependent

Markedly

increased
[10]

Table 2: Effects of Catalpol on Mitochondrial Function and Oxidative Stress
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Parameter Model System
Catalpol
Treatment

Change from
Control

Reference

ATP Production C2C12 myotubes Dose-dependent Increased [10]

ATP Production
TP-treated

hepatocytes

Concentration-

dependent

Restored to near

normal
[17]

Mitochondrial

Membrane

Potential

db/db mice

skeletal muscle

200 mg/kg/day, 8

weeks

Increased from

60% lower
[10]

SOD activity
H2O2-treated

L929 cells

100 µM, 24

hours

Significantly

increased
[18]

GSH levels
H2O2-treated

L929 cells

100 µM, 24

hours

Significantly

increased
[18]

ROS levels
LPS-treated IEC-

6 cells
Dose-dependent Reduced [19]

MDA levels HFD-fed mice 80 mg/kg/day
Significantly

decreased
[6]

Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on

catalpol's effects on mitochondrial function.

Mitochondrial Isolation from Skeletal Muscle
This protocol is adapted for the isolation of viable mitochondria for downstream applications

such as respirometry and Western blotting.[1][11][20][21]
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Start: Excise Skeletal Muscle

Mince tissue in ice-cold
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Collect supernatant Discard pellet (nuclei, cell debris)

Centrifuge supernatant at 10,500 x g
for 10 min at 4°C

Discard supernatant (cytosol) Resuspend mitochondrial pellet
in isolation buffer 2 (IB2)

Centrifuge at 10,500 x g for 10 min at 4°C

Final mitochondrial pellet

End: Resuspend for analysis

Click to download full resolution via product page

Figure 3: Workflow for mitochondrial isolation from skeletal muscle.
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Materials:

Isolation Buffer 1 (IB1): 215 mM D-mannitol, 10 mM EDTA, 8X mitochondria buffer, pH 7.4.

[1]

Isolation Buffer 2 (IB2): 215 mM D-mannitol, 3 mM EGTA, 8X mitochondria buffer, pH 7.4.[1]

Potter-Elvehjem tissue grinder

Refrigerated centrifuge

Procedure:

Excise 250-500 mg of skeletal muscle and immediately place it in ice-cold PBS.[1]

Transfer the muscle to IB1 and mince thoroughly with scissors.[1]

Homogenize the minced tissue on ice using a Potter-Elvehjem tissue grinder.[1]

Transfer the homogenate to a pre-chilled microcentrifuge tube and centrifuge at 700 x g for

10 minutes at 4°C to pellet nuclei and cell debris.[1]

Carefully transfer the supernatant to a new pre-chilled tube.[1]

Centrifuge the supernatant at 10,500 x g for 10 minutes at 4°C to pellet the mitochondria.[1]

Discard the supernatant (cytosolic fraction).[1]

Resuspend the mitochondrial pellet in 500 µl of IB2 and centrifuge again at 10,500 x g for 10

minutes at 4°C.[1]

Discard the supernatant and resuspend the final mitochondrial pellet in an appropriate buffer

for downstream analysis.[1]

Western Blot Analysis of Mitochondrial Proteins
This protocol outlines the general steps for detecting key proteins in the catalpol-modulated

signaling pathways.[6][22][23]
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Materials:

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

PVDF membrane

Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-PGC-1α, anti-TFAM, anti-Nrf2, anti-

β-actin)

HRP-conjugated secondary antibodies

ECL detection reagent

Procedure:

Protein Extraction: Lyse cells or isolated mitochondria in RIPA buffer on ice for 30 minutes.

Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[23]

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

[23]

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli sample buffer at

95°C for 5 minutes. Separate the proteins on a 10% SDS-polyacrylamide gel.[23]

Protein Transfer: Transfer the separated proteins to a PVDF membrane.[23]

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room

temperature.

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in

blocking buffer) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the

appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Wash the membrane again and detect the protein bands using an ECL reagent

and an imaging system.

Quantification: Densitometry analysis of the bands can be performed using software like

ImageJ, with β-actin used as a loading control.

Measurement of Mitochondrial Membrane Potential
(ΔΨm) using JC-1
The JC-1 assay is a widely used method to assess mitochondrial health by measuring the

mitochondrial membrane potential.[5][8][9][24][25][26][27][28]

Materials:

JC-1 dye

Cell culture medium

Fluorescence microscope or plate reader

FCCP or CCCP (positive control for depolarization)

Procedure:

Cell Seeding: Seed cells in a 96-well black plate with a clear bottom and culture overnight.

Treatment: Treat the cells with catalpol at the desired concentrations and for the appropriate

duration. Include untreated controls and a positive control treated with FCCP (e.g., 5-50 µM)

for 15-30 minutes to induce depolarization.[27]

JC-1 Staining: Prepare a 2 µM working solution of JC-1 in pre-warmed cell culture medium.

Remove the treatment medium from the cells and add the JC-1 solution.[24]

Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes, protected from

light.[24]

Washing: Gently wash the cells twice with a pre-warmed assay buffer (e.g., PBS).[9]
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Fluorescence Measurement:

Plate Reader: Measure the fluorescence intensity of the red J-aggregates (excitation ~540

nm, emission ~590 nm) and the green JC-1 monomers (excitation ~485 nm, emission

~535 nm). The ratio of red to green fluorescence is an indicator of the mitochondrial

membrane potential.[27]

Fluorescence Microscopy: Visualize the cells using appropriate filter sets. Healthy cells

with high ΔΨm will exhibit red fluorescent mitochondria, while apoptotic or unhealthy cells

with low ΔΨm will show green fluorescence.[8]

Conclusion and Future Directions
The evidence strongly supports the role of catalpol as a potent modulator of mitochondrial

function. Its ability to enhance mitochondrial biogenesis through the AMPK/PGC-1α pathway

and protect against oxidative stress via the Nrf2 pathway underscores its therapeutic potential

for a wide range of diseases characterized by mitochondrial dysfunction. The quantitative data

and detailed protocols provided in this guide offer a solid foundation for researchers to further

investigate the mechanisms of action of catalpol and to explore its clinical applications.

Future research should focus on elucidating the precise molecular interactions of catalpol with

its upstream targets, exploring its effects on other aspects of mitochondrial quality control such

as mitophagy, and conducting well-designed clinical trials to translate these promising

preclinical findings into effective therapies for human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Mitochondrial Isolation from Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

2. Mitochondrial purification protocol for western blot | Abcam [abcam.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.creative-bioarray.com/support/jc-1-mitochondrial-membrane-potential-assay.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC6343665/
https://www.benchchem.com/product/b1668604?utm_src=pdf-body
https://www.benchchem.com/product/b1668604?utm_src=pdf-body
https://www.benchchem.com/product/b1668604?utm_src=pdf-body
https://www.benchchem.com/product/b1668604?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3197291/
https://www.abcam.com/en-us/technical-resources/protocols/mitochondrial-purification-for-western-blot
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668604?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. Protective effects of catalpol on mitochondria of hepatocytes in cholestatic liver injury -
PMC [pmc.ncbi.nlm.nih.gov]

4. Molecular and Biochemical Pathways of Catalpol in Alleviating Diabetes Mellitus and Its
Complications - PMC [pmc.ncbi.nlm.nih.gov]

5. cdn.caymanchem.com [cdn.caymanchem.com]

6. Catalpol-Induced AMPK Activation Alleviates Cisplatin-Induced Nephrotoxicity through the
Mitochondrial-Dependent Pathway without Compromising Its Anticancer Properties - PMC
[pmc.ncbi.nlm.nih.gov]

7. AMP-activated protein kinase (AMPK) action in skeletal muscle via direct phosphorylation
of PGC-1α - PMC [pmc.ncbi.nlm.nih.gov]

8. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a
Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. The hypoglycemic mechanism of catalpol involves increased AMPK-mediated
mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

11. Video: Isolation of Mitochondria from Minimal Quantities of Mouse Skeletal Muscle for
High Throughput Microplate Respiratory Measurements [jove.com]

12. Activating the PGC-1α/TERT Pathway by Catalpol Ameliorates Atherosclerosis via
Modulating ROS Production, DNA Damage, and Telomere Function: Implications on
Mitochondria and Telomere Link - PMC [pmc.ncbi.nlm.nih.gov]

13. Catalpol alleviates amyloid- generation and neuronal oxidative stress injury via activating
the Keap1-Nrf2/ARE signaling pathway in the immortalized lymphocytes from patients with
late-onset Alzheimer’s disease and SKNMC cells co-culture model - PMC
[pmc.ncbi.nlm.nih.gov]

14. Anti-diabetic activities of catalpol in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]

15. Anti-diabetic activities of catalpol in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

16. mdpi.com [mdpi.com]

17. Catalpol attenuates hepatic glucose metabolism disorder and oxidative stress in
triptolide-induced liver injury by regulating the SIRT1/HIF-1α pathway - PMC
[pmc.ncbi.nlm.nih.gov]

18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

19. Catalpol ameliorates LPS-induced inflammatory response by activating AMPK/mTOR
signaling pathway in rat intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7411478/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7411478/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7924042/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7924042/
https://cdn.caymanchem.com/cdn/insert/10009172.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7826214/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7826214/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7826214/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1924552/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1924552/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6343665/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6343665/
https://www.researchgate.net/profile/Saleh_Alkarim/post/I_want_to_use_JC1_stain_for_MMP_analysis_Is_there_any_protocol_by_which_i_can_analyze_by_FACS/attachment/59d63dedc49f478072ea8c6f/AS%3A273764770615296%401442282015331/download/JC-1+Mitochondrial+Membrane+Potential.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7470840/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7470840/
https://www.jove.com/v/53217/isolation-mitochondria-from-minimal-quantities-mouse-skeletal-muscle
https://www.jove.com/v/53217/isolation-mitochondria-from-minimal-quantities-mouse-skeletal-muscle
https://pmc.ncbi.nlm.nih.gov/articles/PMC6036816/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6036816/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6036816/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11556766/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11556766/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11556766/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11556766/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4770105/
https://pubmed.ncbi.nlm.nih.gov/26937211/
https://www.mdpi.com/2218-273X/10/10/1360
https://pmc.ncbi.nlm.nih.gov/articles/PMC11302874/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11302874/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11302874/
https://pdfs.semanticscholar.org/932d/31cf3205249035c576f6921c293d2f35980e.pdf
https://pubmed.ncbi.nlm.nih.gov/37890606/
https://pubmed.ncbi.nlm.nih.gov/37890606/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668604?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


20. Isolation of Mitochondria from Murine Skeletal Muscle | Springer Nature Experiments
[experiments.springernature.com]

21. Frontiers | Rapid isolation of respiring skeletal muscle mitochondria using nitrogen
cavitation [frontiersin.org]

22. Expression of Mitochondrial Regulators PGC1α and TFAM as Putative Markers of
Subtype and Chemoresistance in Epithelial Ovarian Carcinoma - PMC
[pmc.ncbi.nlm.nih.gov]

23. benchchem.com [benchchem.com]

24. cdn.gbiosciences.com [cdn.gbiosciences.com]

25. JC-1 Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - US
[thermofisher.com]

26. 101.200.202.226 [101.200.202.226]

27. creative-bioarray.com [creative-bioarray.com]

28. bio-rad-antibodies.com [bio-rad-antibodies.com]

To cite this document: BenchChem. [Catalpol's Role in Modulating Mitochondrial Function: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668604#catalpol-s-role-in-modulating-
mitochondrial-function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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